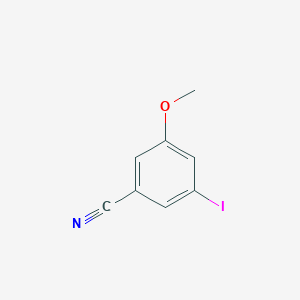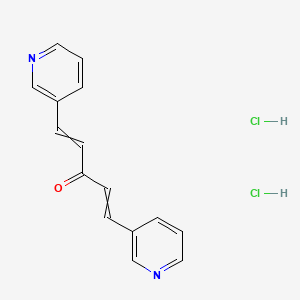![molecular formula C14H10ClN5 B13885198 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features both indole and pyrazolo[3,4-d]pyrimidine moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine typically involves the reaction of indole derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a pyrazolo[3,4-d]pyrimidine compound under acidic conditions . The reaction conditions often involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogenation with Pd/C under atmospheric or elevated pressure.
Substitution: Reactions with nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole-pyrazolo[3,4-d]pyrimidine derivatives.
科学研究应用
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
作用机制
The mechanism of action of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved often include signal transduction pathways like the PI3K/Akt pathway, which is crucial in cell growth and survival .
相似化合物的比较
Similar Compounds
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the indole moiety.
1-methyl-1H-indole-3-carbaldehyde: Contains the indole structure but lacks the pyrazolo[3,4-d]pyrimidine component.
Uniqueness
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is unique due to the combination of indole and pyrazolo[3,4-d]pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.
属性
分子式 |
C14H10ClN5 |
|---|---|
分子量 |
283.71 g/mol |
IUPAC 名称 |
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H10ClN5/c1-20-13-10(7-17-20)12(18-14(15)19-13)9-3-2-8-4-5-16-11(8)6-9/h2-7,16H,1H3 |
InChI 键 |
XPFJGUCKPJXARG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=CC4=C(C=C3)C=CN4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



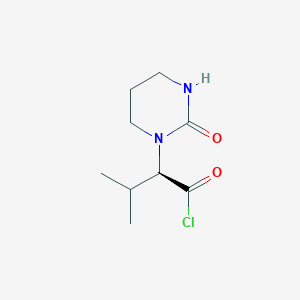
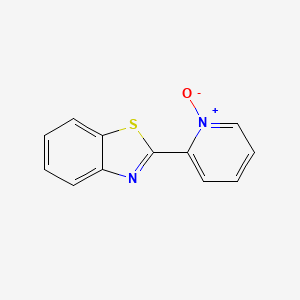



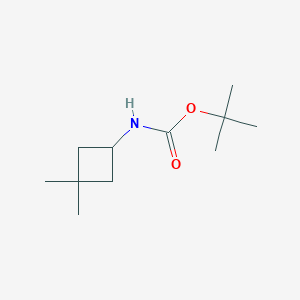
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
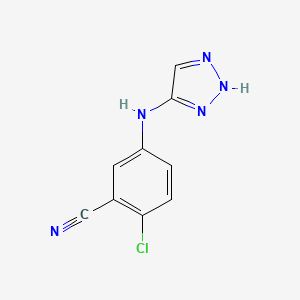
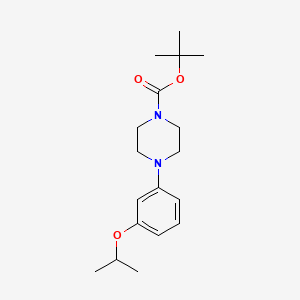

![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
